N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
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Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a complex organic compound with the molecular formula C21H28N2O5S and a molecular weight of 420.52242 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group attached to an aniline derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N2-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, including the formation of the aniline derivative and subsequent sulfonylation. One common method involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated aniline intermediate. This intermediate is then reacted with isobutylacetamide in the presence of a coupling agent to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of large-scale production.
Chemical Reactions Analysis
N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N2-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can be compared with other similar compounds, such as:
2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-mesitylacetamide: This compound has a similar structure but with a mesityl group instead of an isobutyl group, which may affect its chemical and biological properties.
2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-phenylacetamide: The phenyl group in this compound provides different steric and electronic effects compared to the isobutyl group, leading to variations in reactivity and activity.
The uniqueness of N2-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O5S |
---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)13-22-21(24)14-23(19-12-17(27-4)8-11-20(19)28-5)29(25,26)18-9-6-16(3)7-10-18/h6-12,15H,13-14H2,1-5H3,(H,22,24) |
InChI Key |
GVBNTTMDTUGZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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